molecular formula C14H11NO4 B1610089 Methyl 2-(3-nitrophenyl)benzoate CAS No. 83527-96-2

Methyl 2-(3-nitrophenyl)benzoate

Cat. No.: B1610089
CAS No.: 83527-96-2
M. Wt: 257.24 g/mol
InChI Key: XRVFDDFISPMXHE-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenyl)benzoate is a high-purity chemical compound offered for research and development purposes. This ester, featuring a biphenyl core with a nitro substituent, is primarily valued as a versatile synthetic intermediate in organic chemistry. Its structure makes it a potential building block for the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. For instance, structurally similar nitrobenzoate derivatives are commonly used as precursors in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals . The nitro group is a key functional handle for further chemical transformations, such as reduction to an aniline, which can facilitate the exploration of novel compounds with potential biological activity. In material science, such aromatic esters serve as monomers or building blocks for creating polymers with specialized properties like heat resistance . Researchers also utilize this class of compounds in method development and to study reaction mechanisms. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFDDFISPMXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470953
Record name Methyl 2-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83527-96-2
Record name Methyl 2-(3-nitrophenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Methyl 2 3 Nitrophenyl Benzoate Reactivity

Nucleophilic Acyl Substitution Reactions

The ester functional group in methyl 2-(3-nitrophenyl)benzoate is a primary site for nucleophilic attack. The mechanisms of these reactions, including hydrolysis and aminolysis, have been the subject of detailed kinetic and mechanistic studies.

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of this compound, like other methyl benzoates, can proceed through different pathways depending on the reaction conditions.

Alkaline Hydrolysis: In aqueous solutions, the hydrolysis of methyl benzoates is predominantly catalyzed by the hydroxide (B78521) ion (OH⁻) at pH values greater than 5. oieau.fr The reaction rate shows a first-order dependence on the concentration of the hydroxide ion. oieau.fr This is consistent with a mechanism involving the nucleophilic addition of the hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the benzoate (B1203000). In a study of various ring-substituted methyl benzoates, the rates of hydrolysis were found to be independent of the buffer concentration, suggesting that general acid or base catalysis by the buffer system is not a significant pathway. oieau.fr The hydrolysis of methyl benzoate is faster with base catalysis than with acid catalysis. nih.gov High-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates. psu.edu

Biocatalytic Hydrolysis: Enzymes can also catalyze the hydrolysis of nitrophenyl benzoate esters. semanticscholar.orgemerginginvestigators.org These reactions are of interest for their potential in developing more sustainable and efficient chemical synthesis methods. emerginginvestigators.org Kinetic studies of biocatalytic hydrolysis often utilize the release of a colored product, such as 4-nitrophenol, for spectroscopic monitoring. semanticscholar.orgemerginginvestigators.org Interestingly, Hammett plots for the enzymatic hydrolysis of some para-substituted nitrophenyl benzoate esters have shown inflection points, suggesting a change in the rate-determining step of the reaction. semanticscholar.org

Aminolysis Pathways, Intermediates, and Rate-Determining Steps

The reaction of this compound with amines, known as aminolysis, provides another avenue to explore its reactivity at the carbonyl center. Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that both concerted and stepwise mechanisms are possible, with similar activation energies. nih.govacs.org The presence of a general base catalyst significantly lowers the activation energy, favoring a stepwise mechanism. nih.govacs.org

Kinetic studies of the aminolysis of related compounds, such as methyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines, reveal the formation of a tetrahedral addition intermediate (T±). nih.gov The rate-determining step can vary depending on the specific amine used. For most amines, the breakdown of the tetrahedral intermediate is the slow step, while for piperidine, the initial formation of the intermediate is rate-limiting. nih.gov Brønsted-type plots, which correlate the reaction rate with the basicity of the amine, are a key tool in elucidating these mechanisms. acs.org A biphasic Brønsted plot for the reaction of methyl 4-nitrophenyl carbonate with secondary alicyclic amines is consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate and a change in the rate-determining step with the basicity of the amine. acs.org

Quantitative Structure-Reactivity Relationships (e.g., Hammett Linear Free-Energy Relationships, Yukawa-Tsuno Analysis)

Quantitative structure-reactivity relationships (QSRRs) are valuable tools for understanding the electronic effects of substituents on reaction rates. The Hammett equation is a widely used LFER that correlates the rate or equilibrium constant of a reaction with a substituent constant (σ) and a reaction constant (ρ).

For the hydrolysis of ring-substituted methyl benzoates, the Hammett relationship has been successfully applied to correlate hydrolysis rates with the Hammett substituent constant. oieau.fr The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity. aiinmr.com In the case of methyl 3-nitrobenzoate, the Hammett substituent constant (σ) is 0.71. oieau.fr

In studies of the aminolysis of substituted phenyl benzoates, nonlinear Hammett plots have been observed. researchgate.net While traditionally interpreted as a change in the rate-determining step, some studies suggest that these nonlinear plots may arise from stabilization of the ground state of the reactants. researchgate.net The Yukawa-Tsuno equation, an extension of the Hammett equation, can provide further insights in such cases. researchgate.net

Reactivity of the Nitro Group: Reductions and Denitrative Transformations

The nitro group of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives. unimi.it A variety of reducing agents and conditions can be employed, offering different levels of chemoselectivity. Common methods include the use of metals in acidic media (e.g., tin and hydrochloric acid), catalytic hydrogenation (e.g., Pd/C and H₂), and other reagents like sodium dithionite. scispace.comsciencemadness.org The choice of reducing agent is crucial, especially when other reducible functional groups, such as the ester, are present. For instance, tin and hydrochloric acid are known to reduce the nitro group without affecting a carbonyl group. scispace.com

The mechanism of nitro group reduction is generally understood to proceed through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species. unimi.it In some biological systems, the reduction of nitroaromatic compounds is catalyzed by nitroreductase enzymes, which can exhibit high chemoselectivity, often yielding hydroxylamino derivatives as the primary products. nih.gov

Reactivity of the Benzoate Ring and Phenyl Substituent: Electrophilic and Radical Processes

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and radical attack due to the electronic effects of the substituents.

The benzoate ring is substituted with a methyl ester group, which is an electron-withdrawing and deactivating group. aiinmr.commnstate.edu This deactivation makes the ring less susceptible to electrophilic aromatic substitution. When such a reaction does occur, the substitution is directed to the meta position relative to the ester group. aiinmr.comwikipedia.orgyoutube.com This is because the ester group destabilizes the cationic intermediates formed during ortho and para attack more than the intermediate for meta attack. mnstate.eduyoutube.com

The other phenyl ring is substituted with a nitro group, which is also a strong electron-withdrawing and deactivating group. aiinmr.comechemi.com Therefore, this ring is also significantly deactivated towards electrophilic attack.

The presence of two deactivating groups on the biphenyl (B1667301) system makes electrophilic substitution reactions on this compound challenging. Information on radical reactions specifically involving this compound is limited in the provided search results.

Lack of Available Data for Computational and Theoretical Studies of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific computational and theoretical studies focused solely on the chemical compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user request.

The user's request specified a detailed structure for an article, including sections on quantum chemical calculations, molecular dynamics simulations, reaction mechanisms, prediction of spectroscopic properties, and the correlation of theoretical descriptors with experimental data. Despite extensive searches for scholarly articles and data, no specific research publications or datasets were found for "this compound" that would provide the necessary information to populate these sections.

The available literature and search results primarily focus on related isomers, such as Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate, or on different, more complex molecules that may contain a similar structural motif. However, in adherence to the strict instructions to focus solely on "this compound" and not introduce information from other compounds, this data cannot be used to fulfill the request.

Therefore, a detailed article on the computational and theoretical studies of this compound, as outlined by the user, cannot be produced at this time due to the absence of the required scientific research and data in the public domain.

Applications in Advanced Organic Synthesis and Chemical Research

Methyl 2-(3-Nitrophenyl)benzoate as a Precursor and Building Block in Complex Molecule Synthesis

The utility of nitro-aromatic compounds as precursors is a well-established principle in organic chemistry. The nitro group can be reduced to an amine, which can then participate in a wide array of cyclization and coupling reactions to form more complex structures.

While direct synthetic routes from this compound to certain heterocycles are not extensively documented, the strategic use of related nitro-aromatic precursors is common for building these scaffolds. For instance, the synthesis of indole (B1671886) derivatives can proceed from nitro-aromatic compounds like 5-(benzyloxy)-1,3-dimethyl-2-nitrobenzene, which undergoes transformations to form the indole ring system. google.com Similarly, quinazolinone derivatives, known for their bioactive properties, are often synthesized from precursors like anthranilic acid, but multi-component reactions involving various amines and orthoesters are also employed. researchgate.netresearchgate.net

The synthesis of dihydroisoxazoles, which are important intermediates for agrochemicals, has been demonstrated using related structures. For example, 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, a key intermediate for the herbicide topramezone, is prepared from 2-methyl-6-nitrobenzaldehyde (B11629) oxime. google.comgoogle.com This highlights the value of the nitro-substituted phenyl ring in constructing heterocyclic systems crucial for various industries.

The role of nitro-aromatic esters as intermediates in the synthesis of pharmaceuticals is critical. A closely related compound, methyl 2-methyl-3-nitrobenzoate, serves as a key starting material in an efficient, industrially viable process for preparing Lenalidomide. google.com The synthesis involves the bromination of the methyl group, followed by condensation with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, and subsequent hydrogenation of the nitro group to an amine to yield the final active pharmaceutical ingredient. google.com This multi-step process underscores how the nitro-ester functionality is pivotal for constructing complex drug molecules. scribd.comdigitellinc.comshreemlifesciences.com

Design and Evaluation of Catalytic Systems for Transformations Involving Nitroaryl Esters

Research into catalytic systems often involves transformations of functional groups present in nitroaryl esters. The development of efficient catalysts for the reduction of the nitro group to an amine is a significant area of study, as this transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Furthermore, the ester group itself can be the target of catalytic reactions. The synthesis of methyl benzoates, for example, has been studied using various solid acid catalysts as reusable and environmentally friendlier alternatives to traditional liquid acids like sulfuric acid. mdpi.com While many studies focus on simpler benzoates, the principles apply to more complex structures like nitroaryl esters, aiming to develop selective and high-yielding catalytic processes. mdpi.com

Investigations in Bioconjugation and Radiopharmaceutical Chemistry Utilizing Activated Ester Analogs

In bioconjugation and radiopharmaceutical chemistry, "activated esters" are used to link molecules together under mild conditions. nih.govlumiprobe.comnih.gov Nitroaryl esters, particularly those with the nitro group in the para position (p-nitrophenyl or PNP esters), are excellent examples of such activated esters. The electron-withdrawing nitro group makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack by amine groups on biomolecules, forming stable amide bonds. nih.govrsc.org

Recent research has highlighted that 4-nitrophenyl (PNP) activated esters are superior synthons for the indirect radiofluorination of biomolecules, a key process in creating tracers for Positron Emission Tomography (PET) imaging. nih.govnih.govresearchgate.net A comparative study demonstrated that PNP esters of radiolabelled prosthetic groups exhibit greater stability and provide better yields compared to the commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters. rsc.orgnih.gov PNP esters were found to be more tolerant of the direct radiofluorination conditions and demonstrated more effective acylation, making them highly valuable in the rapid, one-step preparation of ¹⁸F-labelled synthons for radiolabelling peptides and other small molecules. nih.govresearchgate.net

Research on Enzymatic Activity and Selectivity Using Nitroaryl Esters as Substrates

Nitroaryl esters are widely used as model substrates in enzymology to study the activity and selectivity of hydrolytic enzymes like esterases and lipases. researchgate.net The hydrolysis of a p-nitrophenyl ester by an enzyme releases p-nitrophenol, a chromogenic compound whose formation can be easily monitored spectrophotometrically, allowing for straightforward kinetic analysis. frontiersin.org

Studies investigating substrate specificity often use a series of p-nitrophenyl esters with varying acyl chain lengths (e.g., C2 to C16). researchgate.net This approach helps to determine the preference of an enzyme for short-chain versus long-chain fatty acid esters. For example, carboxylesterases typically show a preference for acyl chain lengths of less than 10 carbon atoms, whereas lipases are more active on longer-chain substrates. frontiersin.orgnih.gov This type of research is crucial for understanding the function of these enzymes and for applications in areas like biocatalysis and drug metabolism. nih.gov

Table 1: Relative Hydrolytic Activity of an Esterase Mutant (D24N) on p-Nitrophenyl Esters of Varying Acyl Chain Lengths. The data illustrates a preference for medium-chain substrates.
Substrate (p-Nitrophenyl Ester)Acyl Chain LengthRelative Enzyme Activity (%)
p-Nitrophenyl acetate (B1210297)C2~20%
p-Nitrophenyl butyrateC4~60%
p-Nitrophenyl caprylateC8100%
p-Nitrophenyl decanoateC10~85%
p-Nitrophenyl laurateC12~40%
p-Nitrophenyl palmitateC16~15%

Data adapted from studies on esterase substrate specificity, illustrating a general trend. researchgate.net

Future Research Directions and Emerging Perspectives

Development of Highly Selective and Efficient Catalytic Systems for Derivatization

The derivatization of Methyl 2-(3-nitrophenyl)benzoate hinges on the selective transformation of its functional groups. The development of advanced catalytic systems is paramount for achieving high efficiency and selectivity, particularly in reactions involving the nitro group and the biphenyl (B1667301) core.

A key area of future research lies in the advancement of cross-coupling reactions that utilize the nitro group as a leaving group. nih.gov Traditionally, haloarenes have been the preferred electrophiles in reactions like the Suzuki-Miyaura coupling. nih.govnih.gov However, nitroarenes are attractive alternatives due to their ready availability from facile nitration reactions. nih.gov Recent progress has demonstrated the feasibility of palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes, proceeding through an unprecedented oxidative addition of the Ar-NO2 bond. nih.govresearchgate.net Future work will likely focus on developing more robust and active catalyst systems, such as those based on palladium with N-heterocyclic carbene (NHC) ligands, to improve reaction efficiency and reduce catalyst loading. nih.gov

Another promising avenue is the development of domino reactions, which combine multiple transformations in a single pot. For instance, a bimetallic Ni/Pd catalyst has been shown to facilitate domino reduction and C-N cross-coupling of nitro compounds with aryl halides. nih.govrsc.org Such systems, which can be designed to be base-free and operate under mild conditions, offer significant advantages in terms of atom economy and process simplification. nih.govrsc.org Research in this area will likely target the expansion of the substrate scope and the enhancement of catalyst recyclability.

The following table summarizes recent findings in the catalytic derivatization of nitroaromatic compounds, which could be applicable to this compound.

Reaction TypeCatalyst SystemKey FeaturesRelevant Findings
Suzuki-Miyaura CouplingPalladium/BrettPhosEnables use of nitroarenes as electrophiles.Proceeds via oxidative addition of the Ar-NO2 bond, expanding substrate generality. nih.gov
Suzuki-Miyaura CouplingPalladium/NHCHigher activity than phosphine-based catalysts.Allows for significantly reduced catalyst loading, increasing practicality. nih.gov
Domino Reduction/C-N CouplingNi/Pd bimetallic catalystBase-free and hydride acceptor-free conditions.Achieves moderate to good yields for coupling of nitro compounds with aryl halides. nih.govrsc.org

Exploration of Bio-Inspired and Biomimetic Synthetic Pathways

Nature, although sparingly, produces nitroaromatic compounds through unique enzymatic pathways. nih.govnih.gov Exploring these biological systems can provide inspiration for developing novel, greener synthetic routes for compounds like this compound.

Biogenic nitroaromatic compounds are often synthesized via electrophilic attack by a nitronium cation (NO₂⁺), a mechanism that mirrors industrial synthesis but occurs under ambient conditions. nih.gov In some organisms, the formation of the nitronium cation is linked to the activity of nitric oxide synthase. nih.gov Research into these enzymatic nitration mechanisms could lead to the development of biocatalysts for the regioselective nitration of aromatic precursors, offering a milder alternative to the traditional mixed-acid process. nih.gov

Furthermore, microorganisms have evolved pathways to biodegrade nitroaromatic compounds, often utilizing them as sources of carbon and nitrogen. nih.gov Understanding the enzymes and metabolic routes involved in the reduction of the nitro group to an amino group is of particular interest. scielo.brresearchgate.net These nitroreductases could be harnessed as biocatalysts for the selective reduction of the nitro group in this compound to synthesize the corresponding aniline (B41778) derivative, a valuable intermediate for pharmaceuticals and dyes. beilstein-journals.orgewadirect.com This enzymatic approach avoids the use of harsh chemical reducing agents and often provides excellent chemoselectivity.

Future research will focus on:

Enzyme discovery and engineering: Identifying and optimizing novel nitroreductases and nitrating enzymes from various microbial sources.

Whole-cell biocatalysis: Developing engineered microorganisms capable of performing multi-step syntheses, potentially converting simple feedstocks into complex derivatives of this compound.

Biomimetic catalysts: Designing synthetic catalysts that mimic the active sites and mechanisms of these enzymes to perform similar transformations with high efficiency and selectivity.

Advanced In Silico Modeling for Reaction Discovery and Optimization

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions. For a molecule like this compound, these methods can provide profound insights into reaction mechanisms, predict reactivity, and guide the design of novel catalysts and processes.

Theoretical calculations have already been instrumental in understanding the unprecedented oxidative addition of a C-NO₂ bond to a palladium catalyst in Suzuki-Miyaura reactions of nitroarenes. nih.gov Future research will expand on this by employing Density Functional Theory (DFT) and other advanced computational methods to:

Elucidate Reaction Mechanisms: Map the complete energy profiles of catalytic cycles for the derivatization of this compound, identifying rate-determining steps and potential side reactions.

Catalyst Design: Screen virtual libraries of ligands and metal centers to identify promising new catalyst structures with enhanced activity and selectivity for specific transformations, such as the denitrative cross-coupling. nih.gov

Predicting Regioselectivity: Model the interaction of substrates with catalyst active sites to predict the regiochemical outcome of reactions, for instance, in functionalizing the aromatic rings.

The integration of machine learning and artificial intelligence with quantum chemical calculations will further enhance predictive power, enabling the rapid discovery of optimal reaction conditions and novel reaction pathways that might not be intuitively obvious.

Integration of Flow Chemistry and Continuous Processing for Sustainable Production

The synthesis of nitroaromatic compounds, including the precursors to this compound, often involves hazardous reagents and highly exothermic reactions. ewadirect.com Flow chemistry, or continuous processing, has emerged as a powerful technology to mitigate these risks and improve sustainability. beilstein-journals.orgewadirect.com

The key advantages of flow chemistry for the production of nitroaromatics and their derivatives include:

Enhanced Safety: The small reaction volumes in microreactors or tubes significantly reduce the risk associated with handling potentially explosive intermediates or energetic reagents like nitric acid. ewadirect.comenergetic-materials.org.cn

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways and improving product selectivity. ewadirect.com

Increased Efficiency and Yield: Reactions can often be performed at higher temperatures and pressures than in batch reactors, leading to dramatically shorter reaction times and higher throughput. beilstein-journals.orgrsc.org For example, the reduction of nitro compounds to amines can be achieved in minutes in a flow system compared to many hours in a batch process. beilstein-journals.org

Automation and Scalability: Flow systems are readily automated for continuous production and can be scaled up by "numbering up" (running multiple reactors in parallel). ewadirect.com

Future research will focus on developing fully integrated continuous flow platforms for the multi-step synthesis of this compound derivatives. This could involve, for instance, an in-line nitration step, followed by a catalytic cross-coupling or reduction, all within a closed and automated system. nih.gov The use of packed-bed reactors with heterogeneous catalysts is also a key area of development, facilitating catalyst reuse and simplifying product purification. rsc.org

The following table highlights the potential improvements offered by flow chemistry for reactions relevant to the synthesis and derivatization of this compound.

ParameterBatch ProcessingFlow ChemistryAdvantage of Flow Chemistry
Safety High risk due to large volumes of hazardous materials.Significantly reduced risk due to small reactor volumes. ewadirect.comEnhanced operational safety.
Reaction Time Can be hours to days.Often reduced to seconds or minutes. beilstein-journals.orgIncreased productivity.
Heat Control Prone to hotspots and thermal runaway.Excellent temperature control. ewadirect.comHigher selectivity and yield.
Scalability Complex and often requires re-optimization.Straightforward through numbering-up or longer run times. ewadirect.comFaster transition from lab to production.

Expanding the Research Scope into Novel Material Science Applications

While nitroaromatic compounds are well-established precursors for pharmaceuticals and agrochemicals, their unique electronic properties also make them interesting candidates for advanced materials. nih.govnih.gov The structure of this compound, with its electron-withdrawing nitro group and conjugated biphenyl system, suggests potential applications in material science that are yet to be fully explored.

Future research could investigate the incorporation of this molecule or its derivatives into:

Organic Electronics: The electron-deficient nature of the nitrophenyl moiety could be exploited in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net Derivatives of nitro-perylenediimides, for example, are being explored as non-fullerene acceptors in solar cells. researchgate.net

Nonlinear Optical (NLO) Materials: Molecules with strong electron donor and acceptor groups across a conjugated system can exhibit significant NLO properties. By functionalizing the second phenyl ring of this compound with an electron-donating group, it may be possible to create push-pull systems with potential applications in optical communications and data storage.

Functional Polymers: Polymerizing derivatives of this compound could lead to new polymers with tailored thermal, electronic, or optical properties. The nitro group itself can serve as a handle for post-polymerization modification, allowing for the fine-tuning of material characteristics.

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with materials characterization and device engineering to fully assess the potential of this compound as a building block for the next generation of advanced materials.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-nitrophenyl)benzoate, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via multi-step nucleophilic aromatic substitution or esterification. For example, a triazine-based approach (used in structurally similar compounds) involves stepwise substitution with phenol derivatives and nitrophenol under controlled temperatures (e.g., -35°C to 40°C) using DIPEA as a base . Yield optimization often requires precise stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate) and solvent selection (e.g., CHCl₃/n-hexane for crystallization). Recrystallization steps may be necessary to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

Key characterization includes:

  • ¹H NMR : Look for the methyl ester singlet at δ ~3.80 ppm and aromatic protons split into multiplets (δ 7.2–8.2 ppm) due to nitro group electron-withdrawing effects .
  • ¹³C NMR : The ester carbonyl appears at δ ~166 ppm, while nitrophenyl carbons resonate between δ 120–150 ppm .
  • IR : Strong C=O stretches (~1720 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) confirm functional groups .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as a precursor for:

  • Heterocyclic synthesis : Derivatives like triazine-linked benzoates are explored for agrochemical and pharmaceutical intermediates .
  • Medicinal probes : Nitrophenyl groups enhance electrophilicity, enabling studies on enzyme inhibition or receptor binding .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of this compound derivatives for target-specific applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the nitro group’s electron-withdrawing nature. Molecular docking studies (using software like AutoDock) can model interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity . SMILES strings (e.g., COC(=O)c1ccccc1c3c2ccc(O)cc2oc4cc(=O)ccc34) enable 3D structure generation for simulations .

Q. What experimental strategies resolve contradictions in crystallographic data for nitroaromatic esters like this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. Use SHELXL for refinement with high-resolution data (≤1.0 Å) and apply restraints for nitro group geometry. For ambiguous cases, compare with analogous structures (e.g., methyl 2-(4-nitrophenyl)benzoate) to validate torsion angles .

Q. How do reaction mechanisms differ when substituting the nitro group in this compound under acidic vs. basic conditions?

  • Acidic conditions : Nitro groups act as meta-directing deactivating agents, favoring electrophilic substitution at the para position of the benzoate ring.
  • Basic conditions : Nucleophilic attack (e.g., by amines) occurs at the nitro group’s ortho/para positions due to resonance stabilization of intermediates. Mechanistic insights are validated via kinetic studies and LC-MS monitoring of intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .
  • Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity : Nitroaromatics may exhibit mutagenic potential; conduct Ames tests for derivatives intended for biological studies .

Methodological Resources

  • Crystallography : SHELXL for refinement of high-resolution data .
  • Spectral Libraries : Compare NMR/IR data with PubChem entries (CIDs referenced in ).
  • Synthetic Protocols : Adapt stepwise procedures from triazine-based syntheses .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.